molecular formula C14H20O4 B12691262 2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate CAS No. 85187-50-4

2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B12691262
CAS No.: 85187-50-4
M. Wt: 252.31 g/mol
InChI Key: KTUZUPSQYOXSOR-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C14H20O4 and a molecular weight of 252.3062 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring and two ester groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 2,2-dimethylpropane-1,3-diol with methylcyclohex-4-ene-1,2-dicarboxylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpropane-1,3-diyl methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific ester groups and cyclohexene ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

85187-50-4

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

4,4,7a-trimethyl-5,8,11,11a-tetrahydro-3H-2,6-benzodioxonine-1,7-dione

InChI

InChI=1S/C14H20O4/c1-13(2)8-17-11(15)10-6-4-5-7-14(10,3)12(16)18-9-13/h4-5,10H,6-9H2,1-3H3

InChI Key

KTUZUPSQYOXSOR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C2CC=CCC2(C(=O)OC1)C)C

Origin of Product

United States

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